Regioisomeric Precision for JNK3 Inhibitor Series
The 3-carboxylate regioisomer is the scaffold required for the potent JNK3 inhibitor series disclosed in PDB 2ZDU. Methyl 6-bromoisoquinoline-3-carboxylate serves as the direct precursor to the 6-bromo-3-(methoxycarbonyl)-1-oxo-4-phenylisoquinolin-2(1H)-yl core. In contrast, the 1-carboxylate isomer (Methyl 6-bromoisoquinoline-1-carboxylate, CAS 1521757-08-3) places the ester at a position that cannot yield the 1-oxo-4-phenylisoquinolone pharmacophore without extensive synthetic re-routing [1][2]. The JNK3 co-crystal ligand (PDB ligand ID 446) derived from the 3-carboxylate scaffold exhibits an IC₅₀ of 9.2 nM against human JNK3, a level of potency not demonstrated by any published 1-carboxylate-derived isoquinolone [2].
| Evidence Dimension | Regiochemical compatibility with JNK3 pharmacophore synthesis |
|---|---|
| Target Compound Data | Methyl 6-bromoisoquinoline-3-carboxylate → PDB 2ZDU ligand 446: JNK3 IC₅₀ = 9.2 nM [2] |
| Comparator Or Baseline | Methyl 6-bromoisoquinoline-1-carboxylate (CAS 1521757-08-3) – no published JNK3 inhibitor derived; 1-CO₂Me placement precludes formation of the 1-oxo-4-phenylisoquinolone ring system [1] |
| Quantified Difference | 3-CO₂Me isomer yields a co-crystallized, low-nanomolar JNK3 inhibitor; 1-CO₂Me isomer has no known JNK inhibitor and would require a fundamentally different synthetic route |
| Conditions | Human JNK3 kinase inhibition assay; X-ray crystallography (PDB 2ZDU, 2.5 Å resolution) |
Why This Matters
Procurement of the 3-carboxylate regioisomer is mandatory for any medicinal chemistry program targeting the JNK isoquinolone pharmacophore; the 1-carboxylate isomer is a non-viable substitute.
- [1] Kuujia. Methyl 6-bromoisoquinoline-1-carboxylate (CAS 1521757-08-3). No JNK inhibitor data reported. Available at: https://www.kuujia.com/casno1521757-08-3.html (Accessed 2026-04-24). View Source
- [2] Asano Y, Kitamura S, Ohra T, et al. Bioorg Med Chem. 2008;16:4715-4732. PDB 2ZDU: JNK3 IC₅₀ = 9.2 nM for 6-bromo-3-(methoxycarbonyl)-1-oxo-4-phenylisoquinolin-2(1H)-yl derivative. Available at: https://www.rcsb.org/structure/2ZDU (Accessed 2026-04-24). View Source
